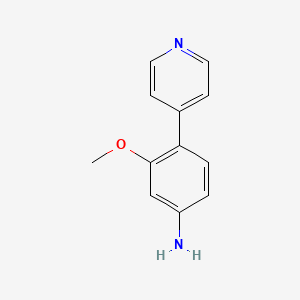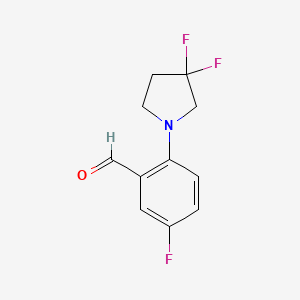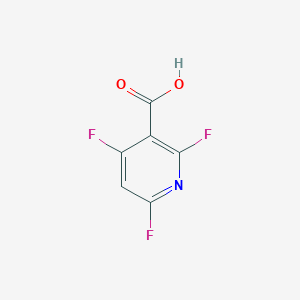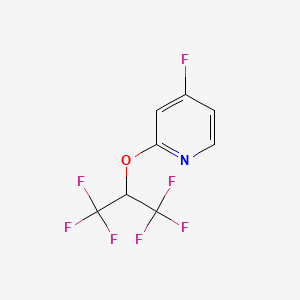
4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
描述
4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is a fluorinated organic compound characterized by the presence of a fluorine atom and a hexafluoropropan-2-yloxy group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoropyridine and 1,1,1,3,3,3-hexafluoropropan-2-ol as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as potassium tert-butoxide (KOtBu) as a catalyst. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyridine derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or the hexafluoropropan-2-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Fluorinated pyridine oxides.
Reduction Products: Reduced fluorinated pyridines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is used as a probe to study biological systems. Its fluorine atoms can enhance the properties of biological molecules, making it useful in fluorescence imaging and drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Its ability to interact with biological targets can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the development of materials with improved chemical resistance and thermal stability.
作用机制
The mechanism by which 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to potential therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
相似化合物的比较
3-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
2-Fluoro-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyrimidine
Uniqueness: 4-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is unique due to its specific position of the fluorine atom and the hexafluoropropan-2-yloxy group on the pyridine ring. This arrangement provides distinct chemical and physical properties compared to similar compounds, making it valuable in various applications.
属性
IUPAC Name |
4-fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7NO/c9-4-1-2-16-5(3-4)17-6(7(10,11)12)8(13,14)15/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMVVLZPLNKTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168474 | |
| Record name | Pyridine, 4-fluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713163-18-8 | |
| Record name | Pyridine, 4-fluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-fluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B1407937.png)
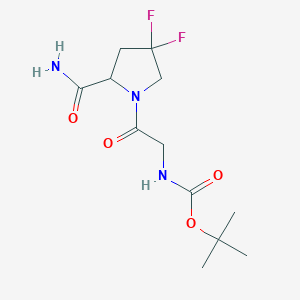
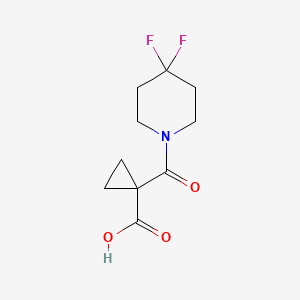
![{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B1407943.png)
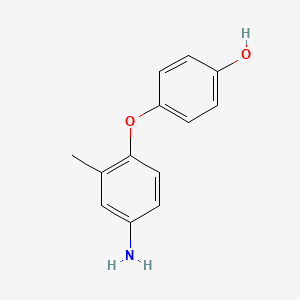
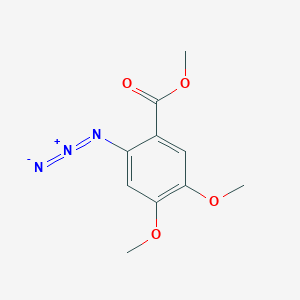
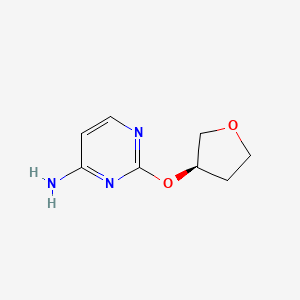
![methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1407948.png)
![1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407949.png)
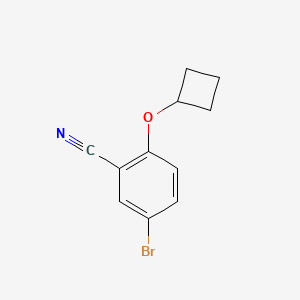
![2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B1407951.png)
